molecular formula C12H14ClNO2 B12275984 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester

2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester

Cat. No.: B12275984
M. Wt: 239.70 g/mol
InChI Key: YSKZOOQTXATSJP-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol It is a derivative of indan, a bicyclic aromatic hydrocarbon, and contains functional groups such as an amino group, a chloro group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester typically involves the reaction of 5-chloroindan-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then treated with ammonia to introduce the amino group . The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding indan derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide in polar solvents like ethanol or methanol.

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations to form active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester
  • 2-Amino-5-chloro-indan-2-carboxylic acid
  • 2-Amino-5-bromo-indan-2-carboxylic acid ethyl ester

Uniqueness

2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl ester counterpart, the ethyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Biological Activity

2-Amino-5-chloro-indan-2-carboxylic acid ethyl ester is a compound characterized by its unique indan structure, which consists of a bicyclic framework. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections will explore its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C_{12}H_{12}ClN_{1}O_{2}
  • Molecular Weight : Approximately 239.7 g/mol
  • Functional Groups : Amino group, carboxylic acid ethyl ester

Synthesis Methods

Various synthetic routes have been developed to produce this compound. These methods often involve the use of chlorinated indan derivatives and amino acids as starting materials. The compound's synthetic accessibility enhances its utility in further chemical transformations and as a precursor for more complex organic molecules.

Anti-inflammatory Effects

Recent studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar functional groups have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a common target for anti-inflammatory drugs.

CompoundIC50 (μmol)Reference
This compoundTBD
Celecoxib (standard)0.04 ± 0.01
Compound 50.04 ± 0.09

The inhibition of COX-2 by these compounds suggests a mechanism through which they may reduce inflammation in various biological contexts.

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For example:

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7 (breast cancer)TBD
Compound X (control)MCF-717.02

These findings indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells, an important characteristic for therapeutic agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research suggests that modifications to the indan structure or the functional groups can significantly influence its pharmacological properties. For example, the presence of electron-donating groups has been linked to enhanced anti-inflammatory activity .

Case Studies

Several case studies have highlighted the biological potential of compounds related to this compound:

  • Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that compounds similar to this compound significantly reduced inflammation compared to controls, indicating a promising therapeutic profile .
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines showed that derivatives exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name

ethyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12/h3-5H,2,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKZOOQTXATSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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